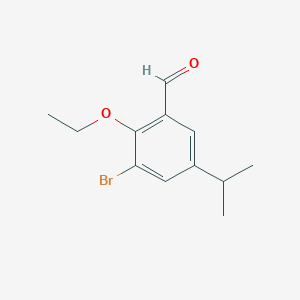

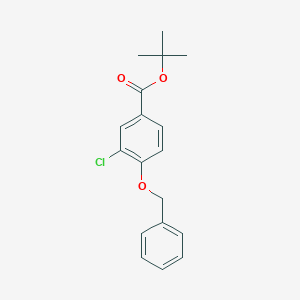

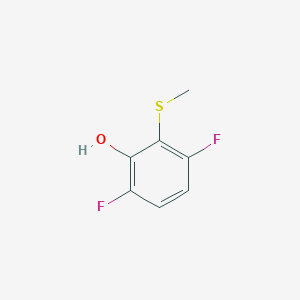

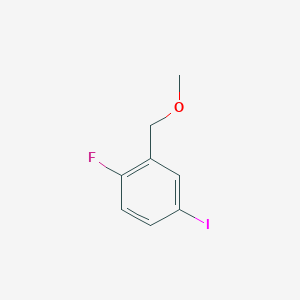

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” belongs to the class of organic compounds known as benzyloxy compounds. These are organic compounds containing a phenoxy functional group attached to a benzyl group .

Synthesis Analysis

While specific synthesis methods for “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” are not available, similar compounds such as 2-Benzyloxybenzaldehyde have been synthesized and characterized by various spectroscopic techniques .Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” would likely involve a benzene ring with benzyloxy, difluoro, and methoxy substituents. The exact structure and conformation would depend on the positions of these substituents .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” would depend on its exact molecular structure. Similar compounds like 2-Benzyloxybenzaldehyde have properties such as a density of 1.1±0.1 g/cm^3, boiling point of 359.0±17.0 °C at 760 mmHg, and a refractive index of 1.607 .Aplicaciones Científicas De Investigación

Synthesis of Benzyl Ethers and Esters

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene: is emerging as a mild and effective reagent for the synthesis of benzyl ethers and esters. The compound can be used to transfer benzyl groups under neutral conditions, which is particularly useful for protecting complex alcohol substrates that may not be compatible with acidic or basic conditions .

Antimicrobial Activity

Derivatives of 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene have been synthesized and shown to exhibit antimicrobial activity. These derivatives, particularly chalcones, are of interest in pharmaceutical and medicinal chemistry for their potential use as antimicrobial agents .

Pharmaceutical Research

This compound serves as a valuable intermediate in pharmaceutical research. Its derivatives are used in the synthesis of various drugs and are essential for the development of new therapeutic agents .

Chemical Synthesis

In chemical synthesis, 2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene is used as a reagent for the preparation of multidentate chelating ligands. These ligands are crucial in forming stable complexes with metal ions, which have applications in catalysis and materials science .

Organic Chemistry

The compound is utilized in organic chemistry as a protecting group for alcohols. By protecting the alcohol functional group, chemists can perform reactions on other parts of the molecule without affecting the alcohol group .

Development of Chelating Agents

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene: is involved in the development of chelating agents that can bind to metal ions. These agents have applications in environmental chemistry, where they can be used to remove heavy metals from waste streams .

Direcciones Futuras

The future directions for research on “2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene” could include further exploration of its synthesis, chemical reactions, and potential biological activity. Studies on similar compounds have explored UV-induced conformational changes and interactions with biological targets .

Mecanismo De Acción

- The primary target of this compound is likely a specific protein or enzyme within cells. Unfortunately, specific information about its exact target remains elusive in the available literature .

- It could potentially undergo oxidation or reduction reactions, affecting its reactivity and interactions with cellular components .

Target of Action

Mode of Action

Pharmacokinetics

Propiedades

IUPAC Name |

1,4-difluoro-2-methoxy-3-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O2/c1-17-13-11(15)7-8-12(16)14(13)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYYRHOISHMPTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1OCC2=CC=CC=C2)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-1,4-difluoro-3-methoxybenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.